Dopamine Transporter (DAT) Binding Potency – Isotropane 8a vs. Cocaine (Tropane Series)
The 3‑azabicyclo[3.2.1]octane derivative 8a (N‑benzyl‑8α‑phenylisotropane) inhibited [³H]WIN 35,428 binding at the rat striatal DAT with an IC₅₀ of 234 nM, compared with 159 nM for cocaine (a tropane‑based inhibitor) under identical assay conditions, demonstrating near‑equivalent potency despite the repositioned nitrogen [1]. The 4‑chlorophenyl congener 9b achieved an IC₅₀ of 81.5 nM, surpassing cocaine by approximately 2‑fold [1]. This head‑to‑head evidence confirms that the 3‑aza scaffold can match or exceed classical tropane‑based DAT affinity when appropriately substituted.
| Evidence Dimension | IC₅₀ for inhibition of [³H]WIN 35,428 binding at rat striatal DAT |
|---|---|
| Target Compound Data | Compound 8a: IC₅₀ = 234 nM; Compound 9b: IC₅₀ = 81.5 nM |
| Comparator Or Baseline | Cocaine (8‑azabicyclo[3.2.1]octane‑based): IC₅₀ = 159 nM |
| Quantified Difference | 8a: 1.47‑fold less potent; 9b: 1.95‑fold more potent vs. cocaine |
| Conditions | [³H]WIN 35,428 binding; rat striatal synaptosomal membranes; compounds tested as HCl salts |
Why This Matters
Procurement decisions for DAT‑targeted programmes require assurance that the 3‑aza scaffold delivers comparable or superior target engagement relative to the historically favoured tropane nucleus; compound 9b directly demonstrates this capability.
- [1] Kim, D.-I., Schweri, M. M., & Deutsch, H. M. (2003). J. Med. Chem., 46(8), 1456–1464. Data from Table 1 and abstract. View Source
